molecular formula C11H18Cl2N4 B1455873 N-(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride CAS No. 1289387-28-5

N-(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride

Cat. No. B1455873
M. Wt: 277.19 g/mol
InChI Key: WXAFUPXYMGBJHX-UHFFFAOYSA-N
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Description

N-(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride (N-CMPDH) is a chemical compound that has been studied for its potential applications in scientific research. It is a synthetic compound that is composed of nitrogen, chlorine, and hydrochloride. N-CMPDH has been studied for its ability to act as a reagent in organic synthesis, as well as its potential applications in drug discovery and development. This compound has been studied in various laboratory experiments, and its mechanism of action and biochemical and physiological effects have been explored.

Scientific Research Applications

Understanding the Background and Applications

N-(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride is a chemical compound that has been the subject of various scientific studies due to its potential applications in different fields of research. This compound, with its unique structure, has been explored in various contexts, including its role in the synthesis of other chemical compounds, biological activities, and potential applications in medicinal chemistry.

Catalytic Oxidation Processes

One significant area of application for this compound lies in catalytic oxidation processes. The oxidation of cyclohexane, a related compound, to produce ketone-alcohol (KA) oil, a precursor for nylon production, has been extensively studied. Research has shown that various types of catalysts and reaction conditions are used to optimize the oxidation process, highlighting the importance of chemical derivatives in industrial applications (Abutaleb & Ali, 2021).

Pyrimidine Derivatives and Biological Activity

The structure of the compound includes a pyrimidine ring, which is significant in medicinal chemistry. Pyrimidine derivatives have been shown to exhibit a wide range of biological and pharmacological activities. Studies have focused on the structure-activity relationships (SARs) of pyrimidine derivatives, indicating their potential in treating various diseases. These derivatives have demonstrated anti-microbial, anti-cancer, anti-inflammatory, and other activities, underscoring the potential of N-(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride as a lead molecule for developing therapeutic agents (Natarajan et al., 2022).

Environmental and Safety Considerations

Research on the toxicological profile of related compounds, such as alkyl diamines, provides insights into the safety and environmental implications of chemical derivatives. Studies have evaluated the acute and chronic toxicity, skin and eye irritation potential, and sensitization properties, which are crucial for understanding the safe handling and application of these compounds in both industrial and research settings (Kennedy, 2007).

properties

IUPAC Name

4-N-(4-chloro-6-methylpyrimidin-2-yl)cyclohexane-1,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4.ClH/c1-7-6-10(12)16-11(14-7)15-9-4-2-8(13)3-5-9;/h6,8-9H,2-5,13H2,1H3,(H,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAFUPXYMGBJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2CCC(CC2)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-6-methyl-pyrimidin-2-yl)-cyclohexane-1,4-diamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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